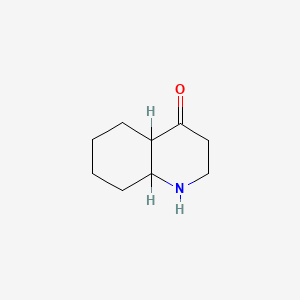

Octahydro-4(1h)-quinolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTBFFGJFFYFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389753 | |

| Record name | octahydro-4(1h)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58869-89-9 | |

| Record name | octahydro-4(1h)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58869-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Octahydro-4(1H)-quinolinone: A Technical Guide to a Privileged Scaffold

Introduction: The Significance of Saturated Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of natural products and FDA-approved drugs.[1][2][3] While the aromatic quinoline core has been extensively studied, its fully saturated counterpart, Octahydro-4(1H)-quinolinone, offers distinct and compelling advantages for drug development. The transition from a flat, aromatic system to a three-dimensional, saturated bicyclic structure introduces conformational rigidity. This non-planar architecture allows for the precise spatial orientation of substituents, a critical factor in designing molecules that can interact with high selectivity and affinity to biological targets like enzymes and receptors.[4]

This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, synthesis, reactivity, and its proven potential as a core scaffold for the development of novel therapeutics. For researchers and scientists in the field, understanding the nuances of this molecule is key to unlocking its full potential in crafting next-generation pharmaceuticals.

Core Physicochemical and Structural Properties

This compound is a bicyclic organic compound featuring a decahydronaphthalene ring system where one carbon atom is replaced by a nitrogen atom, and a ketone group is present at the 4-position. The presence of both a secondary amine and a ketone provides two key reactive handles for synthetic modification.[1]

| Property | Value / Description | Source(s) |

| CAS Number | 58869-89-9 | [1] |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [5][6] |

| IUPAC Name | 2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | [7] |

| Appearance | Typically a solid (predicted) | General |

| Boiling Point | 388.5 ± 35.0 °C (Predicted for hydroxy-derivative) | [8] |

| Monoisotopic Mass | 153.11537 Da | [7] |

Projected Spectroscopic Characteristics

Definitive, published spectra for this compound are scarce. However, based on the functional groups present, a projection of its key spectroscopic features can be made to aid in its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aliphatic region due to overlapping signals from the saturated rings.

-

δ 3.0 - 3.5 ppm: Protons on the carbons alpha to the nitrogen atom (C2 and C8a) would appear in this region, deshielded by the adjacent heteroatom.

-

δ 2.2 - 2.8 ppm: Protons on the carbons alpha to the carbonyl group (C3 and C5) would be expected here.

-

δ 1.2 - 2.0 ppm: A complex series of multiplets corresponding to the remaining methylene and methine protons of the bicyclic system.

-

Broad Singlet (variable): A broad signal corresponding to the N-H proton of the secondary amine, its chemical shift being highly dependent on solvent and concentration.[3][9]

¹³C NMR Spectroscopy

The carbon spectrum provides clearer signals for the key functional groups.

-

δ ~205-215 ppm: A distinct downfield signal for the carbonyl carbon (C4) of the ketone.

-

δ ~45-60 ppm: Signals for the carbons directly attached to the nitrogen (C2 and C8a).

-

δ ~20-45 ppm: A cluster of signals for the remaining sp³ hybridized carbons of the rings.

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the ketone and secondary amine.

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

-

~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ and CH groups.

-

~1715 cm⁻¹ (strong): C=O stretching vibration, characteristic of a saturated cyclic ketone.[10]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak would be key for identification.

-

m/z 153: The molecular ion [M]⁺ peak should be observable.

-

Fragmentation Pattern: Common fragmentation would involve the loss of CO (m/z 28) and cleavage of the bicyclic ring system, though the specific pattern would require experimental validation.[11][12][13]

Synthesis Strategies: Accessing the Saturated Core

The most direct and common route to this compound involves the complete reduction of the corresponding aromatic or partially saturated quinolinone precursor. Catalytic hydrogenation is the workhorse method for this transformation.

Primary Synthetic Pathway: Catalytic Hydrogenation

This process involves the saturation of both the carbocyclic and heterocyclic rings of a quinolinone precursor using molecular hydrogen (H₂) in the presence of a metal catalyst.

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a common and cost-effective choice for hydrogenating aromatic systems. For more resistant substrates or to achieve specific stereoselectivity, more active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) may be employed.

-

Solvent: Protic solvents like ethanol or acetic acid are typically used as they can stabilize intermediates and are compatible with the reaction conditions. Acetic acid can also help maintain catalyst activity.

-

Reaction Conditions: High pressure of hydrogen gas is necessary to overcome the activation energy required to reduce the stable aromatic ring. Elevated temperatures are often used to increase the reaction rate.

Representative Synthetic Protocol

The following is a generalized, self-validating protocol for the catalytic hydrogenation of 4(1H)-quinolinone.

Objective: To synthesize this compound via complete reduction of 4(1H)-quinolinone.

Materials:

-

4(1H)-Quinolinone (1.0 eq)

-

10% Palladium on Carbon (10% Pd/C, ~5-10 mol%)

-

Ethanol (or Acetic Acid)

-

Hydrogen Gas (H₂)

-

Celite™

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

-

Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and leak-tested according to the manufacturer's instructions.

-

Charging the Vessel: To the vessel, add 4(1H)-quinolinone followed by the solvent (e.g., ethanol). Agitate to dissolve the starting material. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Sealing and Purging: Seal the vessel securely. Purge the headspace multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin agitation and heat the reaction to the target temperature (e.g., 80-120 °C).

-

Monitoring: The reaction is monitored by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases. This self-validating endpoint indicates the full saturation of the substrate.

-

Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to carefully remove the pyrophoric palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. Caution: The catalyst on the Celite pad may be pyrophoric and should be kept wet and disposed of properly.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the orthogonal reactivity of its secondary amine and ketone functionalities. This dual reactivity allows for systematic structural modifications to build libraries of diverse compounds for drug screening.

Caption: Key reactive sites and potential derivatization pathways.

-

Reactions at the Ketone (C4): The carbonyl group is an electrophilic site amenable to a wide range of nucleophilic additions. Key transformations include:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a new amine at the C4 position.

-

Wittig Reaction: Conversion of the ketone to an alkene, allowing for the introduction of carbon-based substituents.

-

Reduction: Reduction of the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄), introducing a new stereocenter and a hydrogen-bond donor.

-

-

Reactions at the Secondary Amine (N1): The nitrogen atom is nucleophilic and can be readily functionalized.

-

N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to introduce diverse side chains.

-

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

-

Enamine Formation: Reaction with another aldehyde or ketone can form an enamine at the N1-C8a position, which can then be used in further C-C bond-forming reactions.[14]

-

Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS 58869-89-9) is not widely available. The following information is based on the GHS classifications for the isomeric compound Octahydro-2(1H)-quinolinone and general hazards associated with bicyclic amines and ketones.[5][15] All laboratory work should be conducted following a thorough, chemical-specific risk assessment.

| Hazard Type | Precautionary Statement / GHS Classification |

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection. Work in a well-ventilated area or chemical fume hood. |

| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion and Future Outlook

This compound represents a powerful yet underutilized scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed canvas for the precise positioning of pharmacophoric elements, a feature highly sought after in modern structure-based drug design. The dual reactivity of the ketone and secondary amine groups offers a robust platform for generating diverse chemical libraries with high synthetic tractability. While a lack of comprehensive public data on its specific physical and spectral properties presents a minor hurdle, the fundamental principles of its synthesis and reactivity are well-established. For drug development professionals, this compound is not merely a building block but a strategic starting point for exploring new chemical space and developing highly selective and potent therapeutic agents.

References

- ChemicalBook. (n.d.). Octahydro-4-hydroxy-2(1H)-quinolinone CAS 1823849-51-9.

- PubChem. (n.d.). Octahydro-2(1H)-quinolinone. National Center for Biotechnology Information.

- Cherry, L. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- ResearchGate. (2020). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- Supporting Information. (n.d.).

- PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Bicyclo[3.2.0]hept-2-en-6-one.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.

- Nature. (2025). An expanded database of high-resolution MS/MS spectra for lichen-derived natural products.

- ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- NIST. (n.d.). 4(1H)-Quinolinone, 1-methyl-. NIST WebBook.

- Enamine. (n.d.). Bicyclic Aliphatic Amines.

- PubChemLite. (n.d.). This compound (C9H15NO).

- PubChem. (n.d.). 7(1H)-Quinolinone, octahydro-, cis-. National Center for Biotechnology Information.

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.

- Cheméo. (n.d.). Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8).

- ResearchGate. (2025). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

- CAS Common Chemistry. (n.d.). 7-Hydroxy-2(1H)-quinolinone.

- CAS Common Chemistry. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Sources

- 1. scbt.com [scbt.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. enamine.net [enamine.net]

- 5. Octahydro-2(1H)-quinolinone | C9H15NO | CID 317664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7(1H)-Quinolinone, octahydro-, cis- | C9H15NO | CID 71440801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H15NO) [pubchemlite.lcsb.uni.lu]

- 8. Octahydro-4-hydroxy-2(1H)-quinolinone CAS#: 1823849-51-9 [m.chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4(1H)-Quinolinone, 1-methyl- [webbook.nist.gov]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

An In-depth Technical Guide to Octahydro-4(1H)-quinolinone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of octahydro-4(1H)-quinolinone, a versatile heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The document delves into its chemical identity, stereoisomerism, synthesis, analytical characterization, and safety considerations, with a focus on providing practical insights for researchers in the field.

Introduction: The Significance of the this compound Scaffold

This compound is a saturated bicyclic ketone containing a quinoline ring system. This foundational structure is highly valued in organic synthesis and medicinal chemistry as a "privileged scaffold."[1] Its non-planar and conformationally restricted nature allows for the precise spatial arrangement of substituents, a critical factor in designing molecules that can selectively interact with biological targets such as enzymes and receptors.[2] The presence of both a ketone group and a secondary amine provides two reactive sites for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs.[1] The broader quinoline ring system is found in numerous natural products and FDA-approved drugs, highlighting the therapeutic potential of its derivatives.[1][3]

Chemical Identification and Stereoisomerism

The accurate identification of chemical compounds is paramount for scientific reproducibility. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

General CAS Number:

The general, unspecified isomer mixture of this compound is assigned CAS Number 58869-89-9 .[4][5]

Stereoisomers:

This compound exists as stereoisomers due to the presence of chiral centers at the ring fusion (C4a and C8a). The relative orientation of the hydrogen atoms at these centers defines the cis and trans diastereomers. While the general CAS number is readily available, specific CAS numbers for the individual cis and trans isomers of the parent compound are not consistently reported in major chemical databases. However, CAS numbers for related isomers and derivatives are available, which can aid in structural elucidation and sourcing.

-

trans-Octahydro-2(1H)-quinolinone: 59224-99-6[6]

-

cis-Octahydro-7(1H)-quinolinone: 58267-32-6[7]

-

trans-Decahydroquinoline: 767-92-0[8]

-

cis-Decahydroquinoline (rel-(4aR,8aR)-Decahydroquinoline): 10343-99-4[9]

The lack of distinct CAS numbers for the cis and trans isomers of the title compound underscores the importance of thorough analytical characterization to confirm the stereochemistry of synthesized or purchased materials.

Table 1: Physicochemical Properties of this compound (Isomer Mixture)

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO | [4] |

| Molecular Weight | 153.22 g/mol | [4][5] |

| Appearance | White to light yellow to light orange powder crystal | [8] |

Synthesis of this compound Isomers

The primary route for synthesizing this compound involves the reduction of unsaturated quinolinone precursors. Catalytic hydrogenation is a cornerstone technique for achieving the complete saturation of both the carbocyclic and heterocyclic rings.[1] The stereochemical outcome of the reduction is highly dependent on the choice of catalyst, solvent, and reaction conditions, allowing for the stereoselective synthesis of either the cis or trans isomer.

Stereoselective Synthesis of trans-Decahydroquinolin-4-one Derivatives

A notable method for the diastereoselective synthesis of trans-fused decahydroquinolin-4-one derivatives is a one-pot, three-component reaction. This approach involves the reaction of an aldehyde, an aniline, and 1-acetylcyclohexene in the presence of iodine at room temperature.[1][6][10][11] This method is advantageous due to its operational simplicity, short reaction times, and high yields.[10]

Experimental Protocol: Three-Component Synthesis of trans-endo-Decahydroquinolin-4-one Derivatives [10]

-

To a solution of the desired aldehyde (1.0 mmol) and aniline (1.0 mmol) in diethyl ether (5 mL), add 1-acetylcyclohexene (1.0 mmol).

-

Add iodine (1.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion (monitored by TLC), quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trans-endo-decahydroquinolin-4-one derivative.

Stereoselective Synthesis of cis-Decahydroquinolin-4-one Derivatives

The synthesis of cis-fused decahydroquinolines often involves intramolecular cyclization strategies or stereoselective reductions of bicyclic precursors. For instance, the total synthesis of the poison frog alkaloid ent-cis-195A, which features a cis-decahydroquinoline core, utilizes a key cyclization step to establish the desired stereochemistry.[12][13]

Conceptual Workflow for cis-Isomer Synthesis

A general strategy for accessing the cis-isomer involves the creation of a suitable precursor that, upon cyclization or reduction, preferentially forms the cis-fused ring system. This can be achieved through various methods, including intramolecular Diels-Alder reactions or the reduction of a bicyclic lactam.[14]

Analytical Characterization

The unambiguous determination of the structure and stereochemistry of this compound isomers relies on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | The chemical shifts and coupling constants of the protons at the ring junction (C4a and C8a) are diagnostic for determining the cis or trans configuration. NOESY experiments can confirm through-space correlations between key protons, further elucidating the relative stereochemistry.[15][16][17][18][19][20][21] |

| ¹³C NMR Spectroscopy | The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons at the ring junction and the carbonyl carbon provide valuable structural information.[15][17][18][19][20][21][22] |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. A broad absorption in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amine.[17][23] |

| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight of the compound (153.22 g/mol ). Fragmentation patterns can provide further structural information.[15][17] |

| X-ray Crystallography | Provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule, if a suitable single crystal can be obtained.[9][24] |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

-

Anticancer Agents: The quinolinone core is present in compounds with demonstrated antitumor activity.[25][26][27]

-

Antihypertensive and Antithrombotic Agents: Certain derivatives have shown potential as cardiovascular drugs.[28]

-

Antidiabetic Agents: Novel quinoline derivatives are being explored for their potential in managing diabetes.[29]

-

Central Nervous System (CNS) Agents: The rigid framework of the decahydroquinoline system makes it a suitable scaffold for developing CNS-active compounds.[30]

-

Antimicrobial and Antiviral Agents: The broader quinolone class of compounds is well-known for its antibacterial and antiviral properties.[3][27][31]

The ability to stereoselectively synthesize different isomers of this compound is crucial, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles.

Safety and Handling

-

Hazard Classification: The compound is generally classified as an irritant.[5] Related quinoline derivatives can be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects.[8][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound and its stereoisomers represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. The ability to synthesize specific stereoisomers through stereoselective methods opens up avenues for the creation of novel therapeutic agents with improved potency and selectivity. A thorough understanding of the synthesis, characterization, and safe handling of these compounds is essential for researchers working in this exciting area of medicinal chemistry.

References

- Lin, C., Fang, H., Tu, Z., Liu, J. T., & Yao, C. F. (2006). Stereoselective Three-Component Synthesis of trans-endo-Decahydroquinolin-4-one Derivatives from Aldehydes, Aniline, and Acetylcyclohexene. The Journal of Organic Chemistry, 71(17), 6588–6591.

-

ResearchGate. (n.d.). Stereoselective Three-Component Synthesis of trans - e ndo -Decahydroquinolin-4-one Derivatives from Aldehydes, Aniline, and Acetylcyclohexene | Request PDF. Retrieved from [Link]

-

Supporting Materials. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of the cis-275B decahydroquinoline ring system. Retrieved from [Link]

- Comins, D. L., & Dehghani, A. (1992). Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. The Journal of Organic Chemistry, 57(24), 6487–6492.

-

The Royal Society of Chemistry. (n.d.). Sequential oxonium-olefin-alkyne cyclization for the stereoselective synthesis of octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methano. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). trans-Decahydroquinoline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Decahydroquinoline | C9H17N | CID 92911 - PubChem. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Toyama, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529.

-

ResearchGate. (n.d.). (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

- Aly, A. A., El-Sheref, E. M., Mourad, A. F. E., Bakheet, M. E., & Bräse, S. (2017). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3324–S3337.

-

ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). rel-(4aR,8aR)-Decahydroquinoline | C9H17N | CID 66313 - PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Pharmacological Evaluation of Some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Retrieved from [Link]

-

ScienceDirect. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7(1H)-Quinolinone, octahydro-, cis- | C9H15NO - PubChem. Retrieved from [Link]

Sources

- 1. Stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline, decahydro-, (4aR,8aS)-rel- | C9H17N | CID 66078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. scilit.com [scilit.com]

- 7. 7(1H)-Quinolinone, octahydro-, cis- | C9H15NO | CID 71440801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-Decahydroquinoline - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. rel-(4aR,8aR)-Decahydroquinoline | C9H17N | CID 66313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. thno.org [thno.org]

- 16. rsc.org [rsc.org]

- 17. acgpubs.org [acgpubs.org]

- 18. BJOC - Search Results [beilstein-journals.org]

- 19. tsijournals.com [tsijournals.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 23. researchgate.net [researchgate.net]

- 24. echemi.com [echemi.com]

- 25. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Octahydro-4(1H)-quinolinone: Strategies and Methodologies for the Modern Laboratory

Introduction

The octahydro-4(1H)-quinolinone core is a pivotal saturated heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable template for constructing complex molecules with diverse biological activities. As a bioisostere of other bicyclic systems, it provides a unique vector space for substituent placement, enabling fine-tuning of pharmacological properties. This guide offers an in-depth exploration of the primary synthetic routes to this important building block, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. Designed for researchers and drug development professionals, this document consolidates established protocols and mechanistic insights to facilitate the efficient and reliable synthesis of this compound and its derivatives.

Retrosynthetic Analysis: Deconstructing the Target

A logical deconstruction of the this compound structure reveals two primary strategic approaches. The most prevalent and robust strategy involves the initial construction of the aromatic quinolin-4-one core, followed by exhaustive catalytic hydrogenation. A secondary, less common approach would involve the annulation of the piperidinone ring onto a pre-existing cyclohexane precursor. This guide will focus on the first, more thoroughly documented, strategy.

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Quinolin-4-one Construction and Subsequent Hydrogenation

This two-stage approach is the workhorse for accessing the target scaffold. It decouples the complexities of aromatic ring construction from the final saturation step, allowing for optimization at each stage.

Part A: Synthesis of the Quinolin-4-one Precursor

The formation of the quinolin-4-one core is a classic transformation in heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable and versatile entry point.

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEMM).[1][2] The reaction proceeds through three key phases: condensation, thermal cyclization, and finally, saponification/decarboxylation.[3][4]

-

Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the electrophilic double bond of DEEMM, followed by the elimination of ethanol. This step is typically performed at moderate temperatures (100-140°C) and forms the key anilinomethylenemalonate intermediate.[2][4]

-

Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures, typically around 250°C.[3][4] This high energy barrier is necessary to overcome the aromaticity of the aniline ring during the ring-closing process.[5] The choice of solvent is crucial; high-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are traditionally used to achieve the required temperature while preventing decomposition.[5][6]

-

Saponification & Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed with a strong base (saponification) to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the desired quinolin-4-one.[3][7]

Caption: Workflow for the Gould-Jacobs reaction.

A related classical method is the Conrad-Limpach synthesis , which employs a β-ketoester (e.g., ethyl acetoacetate) instead of DEEMM.[6][8] The reaction proceeds via a Schiff base intermediate and also requires high temperatures for the cyclization step to form the 4-hydroxyquinoline product.[8][9][10] The regiochemical outcome (2- vs. 4-quinolone) can be controlled by the reaction temperature during the initial condensation step.

Part B: Catalytic Hydrogenation of the Quinolin-4-one Core

With the aromatic precursor in hand, the final step is the complete saturation of both the carbocyclic and heterocyclic rings. This is achieved through high-pressure catalytic hydrogenation.

Choice of Catalyst and Reaction Rationale

The catalyst choice is paramount for achieving complete reduction. While various noble metal catalysts (Pd, Pt, Rh, Ru) are effective for hydrogenating quinolines, the non-precious metal catalyst Raney Nickel is a highly active, cost-effective, and robust option for this exhaustive reduction.[11][12]

-

Raney Nickel (Ra-Ni): This sponge-like, high-surface-area catalyst is prepared by leaching the aluminum from a Ni-Al alloy with concentrated sodium hydroxide.[13][14][15] It is particularly effective for hydrogenating aromatic systems under elevated temperature and pressure.[13]

-

Palladium on Carbon (Pd/C): Pd/C is also a highly effective catalyst. It is often used for the selective reduction of the heterocyclic ring to yield tetrahydroquinolines under milder conditions.[16] Achieving full saturation to the octahydro- stage typically requires more forcing conditions (higher pressure and/or temperature).[17]

The hydrogenation process is stepwise. The pyridine ring is generally hydrogenated first to yield a 1,2,3,4-tetrahydroquinolin-4-one intermediate, as the heterocyclic ring is more susceptible to reduction than the benzene ring. Subsequent hydrogenation of the benzene ring under more forcing conditions affords the desired this compound.[18]

Caption: Stepwise reduction pathway of Quinolin-4-one.

Experimental Protocols

The following protocols are representative procedures. Researchers should perform their own optimization based on the specific substrate and available equipment. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

-

Materials: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Dowtherm A, 10% Aqueous Sodium Hydroxide, Concentrated HCl.

-

Step 1: Condensation: In a round-bottom flask equipped with a distillation head, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture in an oil bath to 130-140°C for 1.5 hours. Ethanol will distill from the reaction mixture.

-

Step 2: Cyclization: In a separate, larger flask suitable for high temperatures, heat Dowtherm A to 250°C under a nitrogen atmosphere. Add the crude anilinomethylenemalonate intermediate from Step 1 dropwise to the hot solvent over 20 minutes. Maintain the temperature at 250°C for an additional 20 minutes after the addition is complete.

-

Step 3: Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexane to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

Step 4: Saponification & Decarboxylation: Suspend the crude solid in 10% aqueous NaOH solution and heat to reflux for 1 hour. Cool the resulting solution in an ice bath and acidify to pH ~2 with concentrated HCl. The 4-hydroxyquinoline product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hydrogenation of 4-Hydroxyquinoline to this compound

-

Materials: 4-Hydroxyquinoline (1.0 eq), Raney Nickel (approx. 10-20% by weight, aqueous slurry), Ethanol, High-pressure autoclave (e.g., Parr reactor).

-

Catalyst Preparation: Prepare active Raney Nickel (W-6 type) by slowly adding Ni-Al alloy to a cooled solution of 25% NaOH.[13] After the reaction ceases, carefully decant the alkaline solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7). Finally, wash with ethanol to displace the water. Caution: Raney Nickel is pyrophoric when dry and must be handled as an aqueous or ethanolic slurry.

-

Hydrogenation: To a high-pressure autoclave, add 4-hydroxyquinoline and ethanol (as solvent). Carefully add the prepared Raney Nickel slurry. Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-100 atm) and begin stirring and heating (e.g., 100-150°C).

-

Monitoring and Work-up: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, maintain the conditions for several more hours to ensure complete reaction. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Isolation: The reaction mixture can be filtered through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake must be kept wet with solvent (e.g., ethanol or water) to prevent ignition of the catalyst upon exposure to air. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be purified by crystallization or chromatography.

Data Summary: A Comparative Overview

The following table summarizes typical reaction parameters for the synthesis of quinolin-4-ones, providing a baseline for experimental design. Yields are highly substrate-dependent.

| Reaction | Starting Materials | Key Conditions | Typical Yield | Reference |

| Gould-Jacobs | Aniline, DEEMM | 1. Condensation: 130°C2. Cyclization: ~250°C in Dowtherm A | 70-90% | [3][4] |

| Conrad-Limpach | Aniline, Ethyl Acetoacetate | 1. Condensation: RT-140°C2. Cyclization: ~250°C in Mineral Oil | 60-95% | [5][6][8] |

| Hydrogenation | Quinolin-4-one, H₂ | Raney Ni, 100-150°C, 50-100 atm H₂ | High (>90%) | [11][12] |

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the construction of a quinolin-4-one intermediate followed by its complete catalytic hydrogenation. The Gould-Jacobs and Conrad-Limpach reactions represent classic, yet powerful, methods for assembling the aromatic core from readily available anilines and dicarbonyl compounds. The subsequent exhaustive hydrogenation, effectively carried out with Raney Nickel under forcing conditions, delivers the desired saturated scaffold. Understanding the mechanistic imperatives of each step—particularly the high thermal energy required for electrocyclization and the high activity needed for complete ring saturation—is key to successful execution. This guide provides the strategic framework and practical protocols necessary for researchers to confidently incorporate this valuable heterocyclic building block into their synthetic programs.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. Available at: [Link]

-

Wang, D., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 9(1), 4982. Available at: [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of quinolines with homogeneous catalysts. Retrieved from [Link]

-

Herndon, W. C. (1951). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. Available at: [Link]

- Ahluwalia, V. K., & Parashar, R. K. (2002). Name Reactions in Organic Synthesis. Cambridge University Press.

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Katritzky, A. R., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Mozingo, R. (1946). Raney Nickel. Organic Syntheses, 26, 77. Available at: [Link]

-

Li, G., et al. (2020). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. Available at: [Link]

-

Silva, A. M. S., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(11), 2929. Available at: [Link]

-

ResearchGate. (n.d.). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]

-

Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications, 50(74), 10953-10955. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]

-

Stfańska, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. Available at: [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]

-

Wang, C., et al. (2012). Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. Chinese Chemical Letters, 23(12), 1363-1366. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of quinolines using 1,3-cyclohexadione with 2-amino-5-chlorobenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel and Convenient Synthesis of 4(1H)Quinolones. Retrieved from [Link]

-

Fülöp, F., et al. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(32), 18381-18414. Available at: [Link]

-

Candeias, N. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2673–2723. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogenation of quinoline over 1 wt% Pd/MgO. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogenation of Quinolines. Retrieved from [Link]

-

Sőti, P. L., et al. (2013). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Beilstein Journal of Organic Chemistry, 9, 2736–2744. Available at: [Link]

-

Tucker, S. H. (1949). Catalytic hydrogenation using Raney nickel. Journal of Chemical Education, 26(6), 329. Available at: [Link]

-

ResearchGate. (n.d.). Regioselective Functionalization of Quinolin-4(1H)-ones via Sequential Palladium-Catalyzed Reactions. Retrieved from [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available at: [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. mdpi.com [mdpi.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. scribd.com [scribd.com]

- 11. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. datapdf.com [datapdf.com]

- 16. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GT Digital Repository [repository.gatech.edu]

A Technical Guide to the IUPAC Nomenclature of Octahydro-4(1H)-quinolinone

Introduction

In the landscape of medicinal chemistry and drug development, molecular scaffolds that offer three-dimensional complexity are of paramount importance. The octahydro-4(1H)-quinolinone core is a prime example of such a scaffold. While the aromatic quinoline ring is a well-established privileged structure in numerous FDA-approved drugs, its saturated octahydro- derivative provides a conformationally restricted framework ideal for the precise spatial arrangement of substituents.[1] This stereochemical richness is a critical factor in designing molecules for selective interaction with biological targets.[2]

However, this structural complexity necessitates a rigorous and unambiguous system of nomenclature. For researchers, accurately naming a specific stereoisomer is not merely an academic exercise; it is fundamental to ensuring reproducibility, communicating precise chemical information, and meeting regulatory standards. This guide provides an in-depth deconstruction of the IUPAC nomenclature for this compound, explaining the logic behind each component of the name, with a particular focus on the critical stereochemical descriptors required by drug development professionals.

Part 1: The Parent Heterocycle - Quinoline

The foundation of the name "this compound" is the parent aromatic heterocycle, quinoline . Quinoline is a fused bicyclic system composed of a benzene ring and a pyridine ring sharing two adjacent carbon atoms.[3] Its systematic IUPAC fusion name is benzo[b]pyridine.[4]

Numbering the Quinoline System

According to IUPAC rules, the numbering for many common fused heterocyclic systems is fixed, and quinoline is no exception. The numbering begins at the nitrogen atom as position 1 and proceeds around the pyridine ring first. It then continues to the benzene ring, skipping the two bridgehead (fusion) carbons. These bridgehead atoms are assigned numbers based on the preceding atom, suffixed with 'a'.[5][6]

This specific and unalterable numbering scheme is crucial as it provides the framework for locating all subsequent modifications, including saturation, functional groups, and substituents.

Caption: Standard IUPAC numbering of the quinoline ring system.

Part 2: Defining Saturation and Functionalization

With the parent scaffold established, the prefixes and suffixes define the specific chemical state of the molecule.

-

Octahydro- : This prefix indicates the addition of eight hydrogen atoms to the parent quinoline structure. This saturates four of the five double bonds in the aromatic system, transforming the planar aromatic core into a three-dimensional saturated bicyclic structure.

-

-4-one : The suffix -one is used to denote a ketone (a carbonyl group, C=O).[7] The numerical locant 4 precisely places this ketone at position 4 of the numbered quinoline skeleton.

-

(1H)- : This is the "indicated hydrogen." In systematic nomenclature, the parent heterocycle is assumed to have the maximum number of non-cumulative double bonds.[8] When saturation and functionalization alter this, the position of any remaining hydrogen atoms on the heteroatoms must be explicitly stated. Here, (1H) specifies that the nitrogen at position 1 bears a single hydrogen atom, making it a secondary amine.

Combining these elements gives the base name for the structure, which is still incomplete without stereochemical information.

Caption: Core structure of this compound.

Part 3: The Critical Role of Stereochemistry

The hydrogenation process that converts quinoline to this compound creates two stereogenic centers at the bridgehead carbons: C4a and C8a. The relative configuration of the substituents (in this case, the implied hydrogen atoms) at these centers determines the overall shape of the fused ring system. This gives rise to two distinct diastereomers.[2]

-

cis-isomer : The hydrogen atoms at C4a and C8a are on the same face of the bicyclic system.

-

trans-isomer : The hydrogen atoms at C4a and C8a are on opposite faces of the bicyclic system.

For any application in drug development, distinguishing between these isomers is non-negotiable, as they will have different three-dimensional shapes, fit differently into binding pockets, and possess distinct pharmacological profiles.[9][10] Therefore, the stereochemical descriptor (cis or trans) must be included as a prefix to the name.

Caption: Stereoisomers arising from cis- and trans-ring fusion.

For absolute configuration, the Cahn-Ingold-Prelog (R/S) system is used. For example, a specific enantiomer might be named (4aR,8aS)-octahydro-4(1H)-quinolinone . This level of precision is the gold standard in pharmaceutical development.[9]

Part 4: Systematic Naming Protocol

The process of deriving the full, unambiguous IUPAC name can be structured as a systematic workflow.

Naming Workflow

This workflow demonstrates the logical progression from identifying the core structure to assigning the complete, stereochemically defined IUPAC name.

Caption: IUPAC Naming Workflow for this compound.

Summary of Nomenclature Components

The following table summarizes each part of the name and its specific function.

| Component | Type | Function |

| cis- | Prefix | Defines the relative stereochemistry at the C4a/C8a ring fusion. |

| Octahydro- | Prefix | Indicates the addition of 8 hydrogen atoms to the parent system. |

| quinolin | Root | Specifies the parent fused heterocycle (quinoline). |

| -4- | Locant | Pinpoints the position of the principal functional group. |

| -one | Suffix | Denotes the principal functional group (ketone). |

| (1H)- | Descriptor | Specifies the location of an indicated hydrogen on the nitrogen atom. |

Conclusion

The name cis-octahydro-4(1H)-quinolinone is a dense packet of chemical information, precisely defining the molecule's connectivity, functionalization, and three-dimensional structure. For scientists in research and drug development, mastering this systematic nomenclature is essential. It ensures that the specific molecule being synthesized, tested, or discussed is communicated without ambiguity, upholding the principles of scientific integrity and reproducibility that are the bedrock of the pharmaceutical industry.

References

-

ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]

-

IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. Available from: [Link]

-

Scribd. Fused Ring Heterocycles Naming Guide. Available from: [Link]

-

ACD/Labs. Rule B-3. Fused Heterocyclic Systems (continued). Available from: [Link]

-

IUPAC. FR-2.2 Heterocyclic Components. Available from: [Link]

-

Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. Available from: [Link]

-

NIST. Quinoline, decahydro-, cis-. In NIST Chemistry WebBook. Available from: [Link]

-

YouTube. IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. Available from: [Link]

-

YouTube. IUPAC nomenclature: Quinolines and Isoquinolines. Available from: [Link]

-

Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. Available from: [Link]

-

Amanote Research. Stereochemistry of Decahydroisoquinolines and Related Compounds. Available from: [Link]

-

ResearchGate. Comprehensive synthetic strategy to make decahydroquinoline alkaloids. Available from: [Link]

-

ResearchGate. Chemical structure and numbering of quinoline. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

-

PubChem. Octahydro-4H-quinolizin-4-one. Available from: [Link]

-

ResearchGate. Quinoline numbering scheme. Available from: [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]

-

Michigan State University. Organic Nomenclature. Available from: [Link]

-

University of Illinois. Short Summary of IUPAC Nomenclature of Organic Compounds. Available from: [Link]

-

IGNOU. Unit - 1 Classification, Nomenclature and Isomerism. Available from: [Link]

-

Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. bspublications.net [bspublications.net]

- 8. old.iupac.org [old.iupac.org]

- 9. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline, decahydro-, cis- [webbook.nist.gov]

An In-Depth Technical Guide to Octahydro-4(1H)-quinolinone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Octahydro-4(1H)-quinolinone, a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, explore the nuances of its stereochemistry, detail synthetic methodologies, and discuss its role as a valuable scaffold in the creation of novel therapeutic agents.

Molecular and Physicochemical Profile

This compound is a bicyclic organic compound featuring a fully saturated quinoline ring system with a ketone group at the 4-position. Its rigid, three-dimensional structure makes it an attractive building block for introducing specific spatial arrangements in drug candidates. The core molecular attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO | [1][2][3][4] |

| Molecular Weight | 153.22 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 153.115364102 Da | [4][5] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3][4] |

| LogP (predicted) | 1.1076 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| CAS Numbers | 58869-89-9 (unspecified stereochemistry), 4629-75-8 (cis), 58267-32-6 (cis), 59224-99-6 (trans) | [1][3][4][5] |

The Critical Role of Stereoisomerism

The fusion of the cyclohexane and piperidine rings in the octahydroquinolinone structure gives rise to stereoisomers, primarily cis and trans configurations. This is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a).

-

cis-isomer: The bridgehead hydrogens are on the same side of the ring system, resulting in a bent, V-shaped molecule.

-

trans-isomer: The bridgehead hydrogens are on opposite sides, leading to a more linear and rigid structure.

The choice of stereoisomer is a critical design element in drug development. The distinct three-dimensional shapes of the cis and trans isomers dictate how a molecule can interact with a biological target, such as an enzyme's active site or a receptor's binding pocket. This difference in spatial arrangement can profoundly impact pharmacological activity, potency, and selectivity.

Sources

Spectroscopic Blueprint of a Versatile Scaffold: An In-Depth Technical Guide to Octahydro-4(1H)-quinolinone

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Octahydro-4(1H)-quinolinone, a saturated bicyclic amine of significant interest in medicinal chemistry and drug development. As a conformationally restricted scaffold, it offers a unique three-dimensional architecture for the precise spatial arrangement of pharmacophoric groups, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage high-quality, computationally predicted spectroscopic data. This approach, grounded in well-established theoretical models, provides a robust framework for interpreting the key structural features of this compound. The methodologies for spectral prediction will be detailed in the relevant sections to ensure transparency and scientific rigor.

Molecular Structure and Isomerism

This compound (C₉H₁₅NO, Molar Mass: 153.22 g/mol ) possesses a decalin-like ring system with a nitrogen atom at position 1 and a carbonyl group at position 4. The presence of two stereogenic centers at the ring fusion (C4a and C8a) gives rise to cis- and trans-isomers, each existing as a pair of enantiomers. The relative stereochemistry of these chiral centers profoundly influences the molecule's conformation and, consequently, its spectroscopic properties. This guide will focus on the most stable predicted isomer.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton. The predicted spectra discussed below are generated using advanced computational algorithms that consider through-bond and through-space interactions.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a series of complex multiplets in the aliphatic region, arising from extensive spin-spin coupling between adjacent protons in the saturated ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | ~2.5 - 3.5 | Broad singlet |

| C2-H₂ | ~2.8 - 3.2 | Multiplet |

| C3-H₂ | ~2.4 - 2.6 | Multiplet |

| C5-H₂ | ~1.8 - 2.2 | Multiplet |

| C6-H₂ | ~1.4 - 1.8 | Multiplet |

| C7-H₂ | ~1.2 - 1.6 | Multiplet |

| C8-H₂ | ~1.5 - 1.9 | Multiplet |

| C4a-H | ~2.0 - 2.4 | Multiplet |

| C8a-H | ~2.2 - 2.6 | Multiplet |

Note: These are predicted values and may vary slightly in experimental conditions.

-

Expertise & Experience: The broadness of the N-H signal is a classic characteristic, resulting from quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange. The protons on C2 and C3, being adjacent to the carbonyl and amine functionalities, are expected to be deshielded and appear at a lower field compared to the other methylene protons. The significant overlap of signals in the 1.2 - 2.6 ppm range necessitates the use of two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms in the molecule. For a single diastereomer of this compound, nine distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C4 (C=O) | ~208 - 212 |

| C2 | ~45 - 50 |

| C3 | ~38 - 42 |

| C4a | ~58 - 62 |

| C8a | ~55 - 60 |

| C5 | ~30 - 35 |

| C8 | ~28 - 33 |

| C6 | ~24 - 28 |

| C7 | ~22 - 26 |

Note: These are predicted values and may vary slightly in experimental conditions.

-

Trustworthiness: The most downfield signal is unequivocally assigned to the carbonyl carbon (C4) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons adjacent to the nitrogen atom (C2 and C8a) and the bridgehead carbon C4a also appear at a relatively lower field. The remaining aliphatic carbons resonate in the upfield region, typical for saturated hydrocarbons. The specific chemical shifts are highly sensitive to the cis/trans stereochemistry of the ring fusion.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the N-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | ~2850 - 2960 | Strong |

| C=O Stretch (ketone) | ~1710 - 1725 | Strong, Sharp |

| C-N Stretch | ~1100 - 1200 | Medium |

Note: These are predicted values and may vary slightly in experimental conditions.

-

Authoritative Grounding: The presence of a strong, sharp absorption band around 1715 cm⁻¹ is a definitive indicator of a saturated cyclic ketone. The broadness of the N-H stretching band is characteristic of hydrogen bonding, which can occur intermolecularly in the solid or neat liquid state. The C-H stretching vibrations below 3000 cm⁻¹ confirm the saturated nature of the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the elucidation of its structure.

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 153. The fragmentation is likely to be directed by the nitrogen atom and the carbonyl group.

Caption: Key predicted fragmentation pathways for this compound.

-

Expertise & Experience: A common fragmentation pathway for cyclic amines involves the loss of small neutral molecules. For this compound, the initial fragmentation could involve a McLafferty-type rearrangement or cleavage alpha to the nitrogen or carbonyl group. The loss of ethylene (m/z 28) via a retro-Diels-Alder-type reaction of the carbocyclic ring is a plausible pathway. Subsequent fragmentations would lead to the formation of smaller, stable nitrogen-containing cations.

Experimental Protocols

The following are generalized, best-practice protocols for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

-

2D NMR (if necessary):

-

Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of proton and carbon signals.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition (EI-MS):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra offers a comprehensive "spectroscopic blueprint" that is invaluable for researchers working with this versatile chemical scaffold. While predicted data serves as a strong foundation, it is always recommended to confirm these findings with experimental data whenever possible. The protocols outlined in this guide provide a standardized approach for obtaining high-quality experimental spectra.

References

For the purpose of this guide, which is based on predicted data due to the lack of available experimental spectra in the initial searches, direct citations to experimental data are not applicable. The principles of spectroscopic interpretation are based on established knowledge in the field of organic spectroscopy.

An In-depth Technical Guide to the Solubility of Octahydro-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of octahydro-4(1H)-quinolinone, a key bicyclic scaffold in medicinal chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages theoretical principles, predictive modeling through Hansen Solubility Parameters (HSPs), and comparative analysis with structurally similar compounds to offer a robust framework for understanding and predicting its behavior in various solvent systems.

Introduction to this compound: A Scaffold of Interest

This compound, with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol , represents a saturated bicyclic amine of significant interest in drug discovery and organic synthesis. Its rigid, conformationally restricted structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, a critical aspect in the design of molecules intended to interact with specific biological targets such as enzymes and receptors. The presence of both a ketone and a secondary amine within its structure offers two key points for chemical modification, allowing for the generation of diverse molecular libraries.

Understanding the solubility of this core scaffold is a fundamental prerequisite for its effective utilization in drug development. Solubility impacts every stage of the pharmaceutical pipeline, from initial high-throughput screening and synthesis to formulation and in vivo studies. This guide aims to provide researchers with the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and its derivatives.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, characterized by a significant dipole moment and the ability to engage in hydrogen bonding, are generally effective at dissolving polar solutes. Conversely, nonpolar solvents, with low dipole moments and a reliance on van der Waals forces for intermolecular interactions, are better suited for dissolving nonpolar solutes.

The structure of this compound incorporates both polar and nonpolar features. The carbocyclic portion of the molecule is aliphatic and nonpolar, while the lactam (cyclic amide) and ketone functionalities introduce polarity and the capacity for hydrogen bonding. The secondary amine in the lactam can act as a hydrogen bond donor, and the carbonyl oxygen of both the lactam and the ketone can act as hydrogen bond acceptors. This duality suggests that its solubility will be nuanced and highly dependent on the specific characteristics of the solvent.

To move beyond this qualitative understanding, we can employ a more quantitative approach using Hansen Solubility Parameters.

Predictive Insights: Hansen Solubility Parameters (HSPs) of this compound

Hansen Solubility Parameters provide a powerful method for predicting the miscibility and solubility of a substance in a given solvent. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces (van der Waals forces).

-

δP (Polar): Energy from dipolar intermolecular forces.